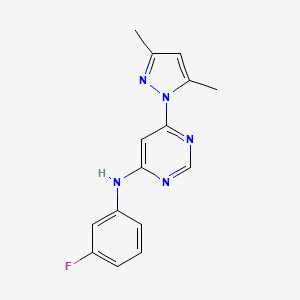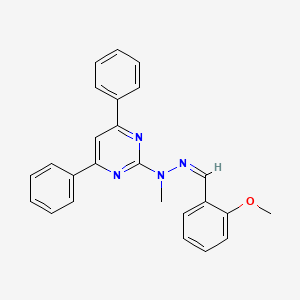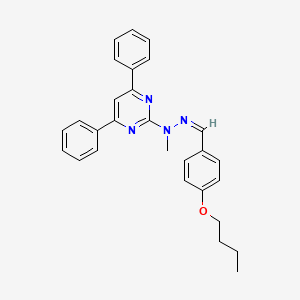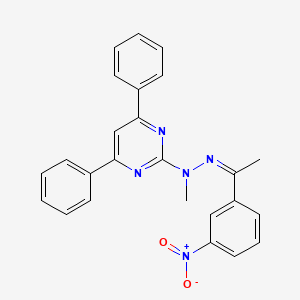
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)-4-pyrimidinamine
Vue d'ensemble
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)-4-pyrimidinamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of pyrazole-pyrimidine derivatives and exhibits promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)-4-pyrimidinamine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various molecular targets such as kinases, enzymes, and receptors. For instance, it has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. It also inhibits the activity of enzymes such as COX-2, which is involved in the production of pro-inflammatory cytokines. Moreover, it has been shown to bind to the PPARγ receptor, which is involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
The compound exhibits various biochemical and physiological effects that are relevant to its therapeutic applications. For instance, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. It also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activity of COX-2. Moreover, it improves insulin sensitivity and reduces blood glucose levels by activating the PPARγ receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages and limitations for lab experiments. One of the advantages is its potent pharmacological activity, which makes it a promising candidate for drug development. It also exhibits good solubility and stability, which makes it suitable for in vitro and in vivo studies. However, one of the limitations is its high cost, which may limit its accessibility for some researchers. Moreover, its exact mechanism of action is not fully understood, which may hinder the development of specific drugs targeting this compound.
Orientations Futures
There are several future directions for research on 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)-4-pyrimidinamine. One of the directions is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to elucidate its exact mechanism of action and identify its molecular targets. Moreover, it is important to develop specific drugs targeting this compound and evaluate their efficacy and safety in preclinical and clinical studies. Finally, it is important to explore the potential synergistic effects of this compound with other drugs and natural compounds.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. The compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to possess anti-diabetic activity by improving insulin sensitivity and reducing blood glucose levels.
Propriétés
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(3-fluorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5/c1-10-6-11(2)21(20-10)15-8-14(17-9-18-15)19-13-5-3-4-12(16)7-13/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGVNIDWNSQKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(3-fluorophenyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide](/img/structure/B3834487.png)
![7-methylfuro[3,2-e][2,1,3]benzoxadiazole](/img/structure/B3834488.png)





hydrazone](/img/structure/B3834542.png)
![4-methoxybenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3834544.png)
![nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3834549.png)
![2,2'-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol](/img/structure/B3834557.png)
![2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3834573.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]morpholine](/img/structure/B3834580.png)
![(2-chloro-5-nitrobenzylidene)[4-(phenyldiazenyl)phenyl]amine](/img/structure/B3834583.png)